Product packaging for 2-(Methylsulfanyl)ethane-1-sulfonate(Cat. No.:)

2-(Methylsulfanyl)ethane-1-sulfonate

Cat. No.: B1258320
M. Wt: 155.2 g/mol
InChI Key: FGMRHOCVEPGURB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylsulfanyl)ethane-1-sulfonate, more widely recognized in research communities as methyl-coenzyme M (methyl-CoM), is the monoanion of a sulfonic acid with the molecular formula C3H7O3S2 . This compound is an essential substrate in the study of methanogenesis, the biological production of methane by archaea . It serves as the central methyl donor in the final step of this pathway, a reaction catalyzed by the enzyme methyl-coenzyme M reductase (MCR) . Research into this mechanism is critical for understanding global carbon cycles and developing applications in bioenergy and greenhouse gas mitigation. Beyond its fundamental role in methane metabolism, methyl-CoM is a vital reagent in enzymology and microbiology for investigating the unique biochemical pathways of methanogenic organisms . Its well-defined structure and specific reactivity make it a key molecule for probing enzyme kinetics, catalytic mechanisms, and anaerobic biogeochemical processes. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7O3S2- B1258320 2-(Methylsulfanyl)ethane-1-sulfonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7O3S2-

Molecular Weight

155.2 g/mol

IUPAC Name

2-methylsulfanylethanesulfonate

InChI

InChI=1S/C3H8O3S2/c1-7-2-3-8(4,5)6/h2-3H2,1H3,(H,4,5,6)/p-1

InChI Key

FGMRHOCVEPGURB-UHFFFAOYSA-M

Canonical SMILES

CSCCS(=O)(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis Pathways

Established Synthetic Routes to 2-(Methylsulfanyl)ethane-1-sulfonate and its Analogues

The traditional synthesis of this compound and related compounds often relies on well-established chemical transformations. These routes can be broadly categorized into direct sulfonation and thioesterification approaches, and strategies that utilize precursors for the incorporation of the sulfonate group.

Direct Sulfonation and Thioesterification Approaches

Direct sulfonation involves the introduction of a sulfonic acid group (-SO3H) onto a target molecule. In the context of this compound, this would ideally involve the sulfonation of 2-(methylthio)ethanol (B31312). While direct sulfonation of alcohols can be challenging, various sulfonating agents are available. google.com The oxidation of the sulfur atom in 2-(methylthio)ethanol could potentially lead to the sulfonate, but this can also result in the formation of sulfoxides or sulfones at the thioether linkage. sigmaaldrich.com

Thioesterification represents another classical approach. Thioesters can serve as precursors to sulfonates through oxidation. nih.gov The synthesis of a suitable thioester intermediate would be the initial step, followed by a controlled oxidation to yield the desired sulfonate.

Precursor-Based Synthetic Strategies for Sulfonate Moiety Incorporation

A more common and reliable method for the synthesis of this compound involves the use of precursors that already contain the sulfonate group. A primary example is the reaction of a haloalkanesulfonate with a sulfur nucleophile. Specifically, sodium 2-chloroethanesulfonate can be reacted with sodium methanethiolate (B1210775) (CH3SNa) in a nucleophilic substitution reaction to yield sodium this compound. google.comwikipedia.orgwikipedia.orggoogle.comnih.gov This method is advantageous as it directly forms the desired carbon-sulfur bond on a pre-sulfonated backbone.

The synthesis of the precursor, sodium 2-chloroethanesulfonate, can be achieved through the reaction of 1,2-dichloroethane (B1671644) with sodium sulfite. google.com Similarly, sodium methanethiolate is readily prepared from methanethiol (B179389) and a strong base like sodium hydroxide. wikipedia.org

Analogues of this compound, such as ethyl-coenzyme M and propyl-coenzyme M, have been synthesized using similar precursor-based strategies, typically involving the reaction of the corresponding sodium bromoalkanesulfonate with the appropriate thiol. researchgate.net

Precursor 1Precursor 2ProductReference
Sodium 2-chloroethanesulfonateSodium methanethiolateSodium this compound google.comwikipedia.org
Sodium 2-bromoethanesulfonateSodium methanethiolateSodium this compound researchgate.net
1,2-dichloroethaneSodium sulfiteSodium 2-chloroethanesulfonate google.com

Novel and Emerging Synthetic Methodologies for Selective Functionalization

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of organosulfur compounds, including those with structures similar to this compound.

Catalytic Synthesis Approaches for C-S Bond Formation

Catalytic methods for the formation of carbon-sulfur (C-S) bonds have gained significant attention as they often offer milder reaction conditions and greater functional group tolerance compared to traditional methods. researchgate.netacsgcipr.orgresearchgate.net Transition metal catalysis, particularly with palladium and copper, is widely used for the coupling of thiols with alkyl or aryl halides and sulfonates. acsgcipr.org These methods could be adapted for the synthesis of this compound by coupling a suitable thiol with a sulfonated electrophile.

Organocatalysis, which uses small organic molecules to catalyze reactions, has also emerged as a powerful tool for C-S bond formation. These methods avoid the use of potentially toxic and expensive metal catalysts. researchgate.net

Catalyst TypeGeneral ReactionPotential ApplicationReference
Palladium-basedCoupling of thiols with alkyl/aryl halides/sulfonatesSynthesis of this compound from a sulfonated electrophile and a thiol. acsgcipr.org
Copper-basedCoupling of thiols with alkyl/aryl halides/sulfonatesAlternative to palladium catalysis for C-S bond formation. acsgcipr.org
OrganocatalystsVarious C-S bond forming reactionsMetal-free synthesis of thioether sulfonates. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acsgcipr.org In the context of this compound synthesis, this can involve the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Optimization and Scale-Up Considerations for Research-Scale Production

The transition from a laboratory-scale synthesis to a larger, research-scale production of this compound requires careful optimization of reaction parameters to ensure efficiency, safety, and reproducibility. nih.govresearchgate.net

Key factors to consider during optimization include:

Reaction Concentration: Higher concentrations can increase reaction rates but may also lead to side reactions or issues with solubility and mixing.

Temperature Control: Exothermic reactions require efficient heat dissipation to prevent runaway reactions and ensure product stability.

Stoichiometry of Reactants: Precise control over the molar ratios of reactants is crucial to maximize yield and minimize the formation of impurities.

Purification Methods: The choice of purification technique (e.g., crystallization, chromatography) will depend on the scale of the reaction and the nature of the product and byproducts. For instance, the purification of a highly polar compound like a sulfonate can be challenging.

Process Safety: A thorough hazard analysis is necessary to identify and mitigate any potential risks associated with the reagents, intermediates, and reaction conditions, especially when handling reactive or odorous sulfur compounds. nih.gov

For the synthesis of thioether sulfonates, challenges can arise from the potential for the thiol to undergo oxidation and the need for careful control of pH during the reaction and workup. nih.gov The development of robust and scalable purification methods is also a critical aspect of process development.

Synthesis of Isotopically Labeled Analogues for Mechanistic and Tracer Investigations

The synthesis of isotopically labeled analogues of this compound is fundamental for elucidating enzymatic reaction mechanisms and for use as tracers in metabolic studies. The introduction of stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) allows for detailed kinetic and spectroscopic analysis of the reactions catalyzed by enzymes like methyl-coenzyme M reductase (MCR).

Researchers have successfully synthesized various isotopologues of coenzyme M analogues to probe the intricacies of the MCR-catalyzed reaction. For instance, ²H- and ¹³C-labeled isotopologues of ethyl-coenzyme M have been utilized as substrates to study the catalytic cycle of MCR. nih.govnih.gov The synthesis of these labeled compounds enables the tracking of atoms through the reaction pathway, providing insights into bond cleavage and formation steps. By following the time course of each isotopologue using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, it is possible to determine kinetic isotope effects. nih.govnih.gov This information is critical for understanding the nature of reaction intermediates and the rate-limiting steps of the enzymatic process. nih.gov

A key application of these isotopically labeled analogues is in label exchange experiments. For example, incubating deuterated ethyl-coenzyme M in H₂O buffer with MCR allows for the study of deuterium washout, providing data on the reversibility of intermediate formation. nih.gov These experiments have revealed that many cycles of intermediate formation and reconversion to the substrate occur before the final product is released. nih.govnih.gov

Table 1: Examples of Isotopically Labeled Analogues of Coenzyme M Used in Mechanistic Studies

Isotopically Labeled AnalogueIsotope(s)ApplicationReference
CD₃CD₂-S-CoM²HStudy of deuterium washout and isotope exchange nih.gov
CH₃CD₂-S-CoM²HInvestigation of kinetic isotope effects nih.gov
¹³C-labeled ethyl-coenzyme M¹³CAnalysis of isotope exchange patterns nih.gov
¹⁴CH₃-SCoM¹⁴CMonitoring enzyme activity and substrate decay nih.gov

This table is interactive. Click on the headers to sort the data.

Design and Synthesis of Structurally Modified Analogues for Biochemical Probes

The design and synthesis of structurally modified analogues of this compound are pivotal for creating biochemical probes to investigate enzyme-substrate interactions, map active sites, and identify potent inhibitors. These synthetic analogues often feature alterations to the alkyl group, the thioether linkage, or the sulfonate moiety to probe the structural and functional requirements of the target enzyme.

A number of analogues of 2-(methylthio)ethanesulfonate have been synthesized to investigate their activity as substrates or inhibitors of methyl-coenzyme M reductase. nih.gov For example, replacing the methyl group with an ethyl group resulted in an analogue that serves as a precursor for ethane (B1197151) formation, demonstrating that the enzyme can accommodate slightly larger alkyl groups. nih.gov However, further extension to a propyl group (propyl-coenzyme M) resulted in an inactive compound, indicating a limit to the size of the substrate-binding pocket. nih.gov

Modifications to other parts of the molecule have also been explored. Analogues with additional methylene (B1212753) carbons in the ethanesulfonate (B1225610) backbone, such as 3-(methylthio)propanesulfonate and 4-(methylthio)butanesulfonate, were found to be inactive. nih.gov Similarly, modifications to the sulfide (B99878) or sulfonate groups, as seen in N-methyltaurine and 2-(methylthio)ethanol, also resulted in a loss of activity. nih.gov

Conversely, certain modifications have led to the development of potent inhibitors. Bromoethanesulfonate and chloroethanesulfonate have been shown to be powerful inhibitors of methyl-coenzyme M reductase. nih.gov These findings are crucial for the design of specific probes to study the enzyme's active site and for the potential development of agents to control methane (B114726) production by methanogenic archaea.

Table 2: Activity of Structurally Modified Analogues of this compound

AnalogueStructural ModificationActivity with Methyl-Coenzyme M ReductaseReference
Ethyl-coenzyme MReplacement of methyl with ethyl groupSubstrate (forms ethane) nih.gov
Propyl-coenzyme MReplacement of methyl with propyl groupInactive nih.gov
3-(Methylthio)propanesulfonateAddition of a methylene carbon to the ethane chainInactive nih.gov
4-(Methylthio)butanesulfonateAddition of two methylene carbons to the ethane chainInactive nih.gov
N-MethyltaurineReplacement of the thioether with a secondary amineInactive nih.gov
2-(Methylthio)ethanolReplacement of the sulfonate with a hydroxyl groupInactive nih.gov
BromoethanesulfonateReplacement of the methylthio group with brominePotent inhibitor nih.gov
ChloroethanesulfonateReplacement of the methylthio group with chlorinePotent inhibitor nih.gov

This table is interactive. Click on the headers to sort the data.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms

Nucleophilic and Electrophilic Reactivity Profiles of the Sulfonate Moiety

The sulfonate group (R-SO₃⁻) is a cornerstone of the molecule's reactivity, primarily acting as an exceptional leaving group in nucleophilic substitution reactions. youtube.comwikipedia.orgyoutube.com This characteristic stems from the high stability of the resulting sulfonate anion, where the negative charge is effectively delocalized through resonance across the three oxygen atoms. youtube.commasterorganicchemistry.com This stability makes the sulfonate anion a very weak base and, consequently, an excellent nucleofuge (leaving group), comparable to halides. youtube.comwikipedia.org

As a result, the carbon atom to which the sulfonate group is attached becomes highly electrophilic, making it a prime target for a wide array of nucleophiles. youtube.comperiodicchemistry.com Reactions at this site typically proceed via Sₙ1 or Sₙ2 mechanisms, analogous to those of alkyl halides. youtube.comsolubilityofthings.com

Conversely, the sulfonate group itself displays minimal nucleophilicity. While the oxygen atoms possess lone pairs, their availability is significantly reduced by the delocalized negative charge and the strong electron-withdrawing effect of the central sulfur atom. However, the sulfur atom in related sulfonyl derivatives (like sulfonyl chlorides) is highly electrophilic and reacts with nucleophiles, such as the oxygen atom of an alcohol, to form sulfonate esters. youtube.comperiodicchemistry.com

Table 1: Reactivity Profile of the Sulfonate Group

Reactivity Type Description Relevant Reaction
Electrophilic Center The carbon atom bonded to the sulfonate group is susceptible to nucleophilic attack due to the group's excellent leaving ability. youtube.com Nucleophilic substitution (Sₙ1/Sₙ2)
Leaving Group Ability The sulfonate anion is highly stable due to resonance, making it an excellent leaving group in substitution and elimination reactions. youtube.commasterorganicchemistry.comperiodicchemistry.com Substitution and Elimination Reactions

| Nucleophilicity | The sulfonate group is a very poor nucleophile due to charge delocalization. youtube.com | Generally unreactive as a nucleophile. |

Oxidative and Reductive Transformation Pathways of the Sulfide (B99878) and Sulfonate Groups

The two sulfur-containing functional groups in 2-(Methylsulfanyl)ethane-1-sulfonate exhibit distinct behaviors under oxidative and reductive conditions.

Sulfide Group: The thioether (sulfide) moiety (-S-) is susceptible to oxidation. It can be oxidized sequentially to form a sulfoxide (B87167) and subsequently a sulfone. This transformation is a common pathway for sulfide-containing compounds.

Sulfonate Group: The sulfonate group is generally resistant to further oxidation because the sulfur atom already exists in its highest oxidation state (+6). However, the group can undergo reduction under specific and often vigorous conditions. For instance, aromatic sulfonic acids can be subject to desulfonation (removal of the -SO₃H group) when heated in the presence of aqueous acid. wikipedia.org More aggressive methods, such as mechanochemical degradation using strong reducing agents like magnesium or calcium, have been shown to degrade aromatic sulfonates. nih.gov

The presence of the sulfonate group has a deactivating, electron-withdrawing effect on the adjacent alkane chain. acs.org This effect makes processes like hydrogen abstraction by radicals less favorable compared to analogous compounds without the sulfonate group, such as alcohols. acs.org

Hydrolytic and Solvolytic Stability and Degradation Mechanisms

Alkyl sulfonates, including this compound, are susceptible to cleavage through hydrolysis and solvolysis. These reactions involve the breakdown of the compound by a solvent, such as water.

The primary mechanism for this degradation is nucleophilic substitution, where a solvent molecule (e.g., water) attacks the electrophilic carbon atom, displacing the sulfonate leaving group. onepetro.org This process results in the formation of an alcohol and the corresponding sulfonic acid. acs.orgnih.gov

The rate of these degradation reactions is influenced by several factors:

Temperature: Higher temperatures generally increase the rate of hydrolysis. acs.orgonepetro.org

pH: The hydrolysis of sulfonates can be catalyzed by acid (H⁺). onepetro.org However, studies on related methanesulfonates have shown that hydrolysis rates may not be significantly affected by deviations from neutral pH. acs.org

Solvent Composition: The presence of other nucleophiles or salts in the solution can influence the reaction pathways and rates. onepetro.org For example, alcoholysis can compete with hydrolysis as a degradation pathway. acs.org

In concentrated aqueous solutions, the hydrolysis of alkyl sulfates has been shown to proceed via both an uncatalyzed Sₙ2 mechanism and an acid-catalyzed pathway. rsc.org

Mechanistic Investigations into Biologically Relevant Transformations (e.g., Reductive Cleavage)

In biological systems, this compound is known as Coenzyme M (HS-CoM). Its methylated derivative, methyl-coenzyme M (CH₃-S-CoM), is a central intermediate in the biological production of methane (B114726) (methanogenesis) by archaea. nih.govacs.org

The key transformation is the reductive cleavage of the thioether (C–S) bond in CH₃-S-CoM to generate methane. This challenging reaction is catalyzed by the enzyme Methyl-coenzyme M reductase (MCR). nih.govwikigenes.org

The mechanism of this transformation has been extensively studied and is understood to proceed as follows:

The active site of MCR contains a unique nickel-containing cofactor called F430. nih.gov The nickel center, in its reduced Ni(I) oxidation state, acts as a potent nucleophile. acs.org

The Ni(I) species attacks the sulfur atom of the substrate, CH₃-S-CoM. nih.govnih.gov

This attack induces the homolytic cleavage of the C–S bond, a process that breaks the bond and distributes the electrons evenly. acs.orgnih.gov

The cleavage generates two products: a highly reactive methyl radical (•CH₃) and a Ni(II)-thiolate complex where the Coenzyme M is now bound to the nickel center. nih.govnih.gov

Another molecule, Coenzyme B (CoB-SH), is required for the subsequent step. The newly formed methyl radical abstracts a hydrogen atom from Coenzyme B to form the final product, methane (CH₄). acs.orgwikigenes.org

This radical-based mechanism allows the enzyme to overcome the high energy barrier associated with cleaving the stable C–S bond of a thioether. acs.orgnih.gov

Derivatization Chemistry and Functional Group Interconversions on the Alkane Chain

The chemistry of the alkane chain in this compound is dominated by the reactivity imparted by the sulfonate group. The alkane chain itself is generally unreactive, a characteristic of paraffins. libretexts.org

However, because the sulfonate moiety is an excellent leaving group, the entire CH₂-SO₃⁻ fragment can be displaced in nucleophilic substitution reactions. periodicchemistry.compearson.com This makes the compound a versatile precursor for functional group interconversions. slideshare.netscribd.com A wide range of nucleophiles can be used to replace the sulfonate group, leading to the synthesis of various derivatives. vanderbilt.edu

Table 2: Examples of Functional Group Interconversions via Sulfonate Displacement

Nucleophile Product Functional Group
Halide (e.g., Cl⁻, Br⁻, I⁻) Alkyl Halide
Cyanide (CN⁻) Nitrile
Azide (N₃⁻) Azide
Amine (R-NH₂) Amine
Carboxylate (R-COO⁻) Ester

These transformations provide a powerful synthetic route to modify the ethyl portion of the molecule, starting from the stable sulfonate. vanderbilt.eduub.edu

Reaction Kinetics and Thermodynamics of this compound Transformations

Understanding the rates and energy changes associated with the reactions of this compound is crucial for predicting its behavior.

Kinetics: The study of reaction rates (kinetics) for sulfonate compounds often focuses on solvolysis. For ethyl methanesulfonate (B1217627), a structurally similar compound, the pseudo-first-order rate constant for solvolysis in ethanol (B145695) at 70°C was measured to be approximately 1.44 x 10⁻⁵ s⁻¹. acs.org Kinetic studies on the hydrolysis of alkyl sulfates show that reaction rates are dependent on temperature, pH, and the concentration of other species in the solution. onepetro.org For reactions with sulfate (B86663) radicals, the rate constants for alkyl sulfonates increase with temperature and the length of the carbon chain, and their Arrhenius expressions have been determined. acs.org Pre-steady-state kinetic studies have been instrumental in elucidating the mechanism of MCR, confirming that Coenzyme B is required for a single turnover of methyl-coenzyme M to methane. wikigenes.org

Thermodynamics: Thermodynamic analysis provides insight into the feasibility and energy changes of reactions. The sulfonation of alkylbenzenes, a related formation reaction, is a thermodynamically favorable process, with Gibbs free energy (ΔG) values in the range of –185 to –235 kJ/mol. sapub.orginlibrary.uz The reversibility of sulfonation reactions is a key thermodynamic feature; at higher temperatures, the reverse reaction (desulfonation) can become significant, allowing the process to reach equilibrium and favor the most stable product. stackexchange.com In biological systems, the cleavage of the unreactive thioether bond in methyl-coenzyme M is a significant thermodynamic challenge that is overcome by the specific enzymatic mechanism involving the radical nature of Ni(I)F430. acs.org

Table 3: Selected Kinetic and Thermodynamic Data for Related Sulfonate Reactions

Reaction Type Compound/System Parameter Value/Observation Reference(s)
Solvolysis Ethyl methanesulfonate in Ethanol (70°C) Pseudo-first-order rate constant (k) 1.44 x 10⁻⁵ s⁻¹ acs.org
Radical Reaction Alkyl sulfonates + SO₄•⁻ Rate Constants Increase with temperature and carbon chain length. acs.org
Sulfonation Alkylbenzenes + SO₃ Gibbs Free Energy (ΔG) -185 to -235 kJ/mol sapub.orginlibrary.uz

| Biological Cleavage | Methyl-Coenzyme M Reductase | Mechanism | Requires Coenzyme B for methane formation in a single turnover. | wikigenes.org |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of 2-(Methylsulfanyl)ethane-1-sulfonate. Both ¹H and ¹³C NMR provide unambiguous data for the assignment of the molecule's proton and carbon environments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to its three unique proton environments. A singlet peak arises from the methyl (CH₃) group protons attached to the sulfur atom. The two methylene (B1212753) groups (-CH₂-CH₂-) form an A₂B₂ or more complex spin system, appearing as two triplets if the coupling is straightforward, corresponding to the ethylene (B1197577) bridge connecting the thioether and sulfonate functionalities. The purity of synthesized coenzyme M analogues is routinely confirmed using ¹H NMR spectroscopy. acs.org While specific chemical shifts can vary slightly with the solvent and pH, a representative spectrum would show the methyl protons in the upfield region and the methylene protons at distinct downfield shifts.

¹³C NMR Spectroscopy: The natural abundance ¹³C NMR spectrum provides a complete carbon skeleton map. nih.gov It will display three distinct signals: one for the methyl carbon and one for each of the two methylene carbons. The carbon atom bonded to the highly electronegative sulfonate group (C1) is expected to be the most downfield-shifted among the aliphatic carbons. Complete assignment of ¹³C chemical shifts has been reported for the broader coenzyme A structure and its constituent parts, providing reference data for the this compound moiety. nih.gov

Conformational Analysis: The rotational freedom around the carbon-carbon single bond in the ethane (B1197151) backbone allows the molecule to exist as a mixture of anti and gauche conformers. nih.gov The equilibrium between these rotamers can be investigated by analyzing the vicinal proton-proton coupling constants (³JHH) between the methylene hydrogens. This type of analysis, applied to similar 1,2-disubstituted ethanes, uses the Altona equations to derive the relative populations of the conformers in solution. nih.gov Such studies are crucial for understanding the molecule's preferred shape in different environments, from aqueous solution to the constrained active site of an enzyme.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
MethylS-CH~2.1~15Singlet
MethyleneS-CH₂-~2.9~35Triplet
Methylene-CH₂-SO₃⁻~3.2~52Triplet

Mass Spectrometry Fragmentation Pattern Analysis and Elucidation of Isomeric Forms

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The nominal molecular weight of the parent acid is 156.22 g/mol , while its anionic form, which is the major species at physiological pH, is 155.21 g/mol . nih.gov

Fragmentation Patterns: In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁻ or protonated molecule [M+H]⁺ can be observed. The fragmentation of this compound is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways include:

Cleavage of the C-S bonds: Loss of the methyl radical (•CH₃) or the entire methylsulfanyl group (•SCH₃).

Cleavage of the C-C bond: Fission of the ethylene bridge, leading to fragments containing either the sulfonate or the thioether moiety.

Loss of SO₃: Desulfonation can occur, leading to a prominent peak corresponding to the loss of 80 Da.

A specialized gas chromatography-mass spectrometry (GC-MS) technique has been developed to analyze the isotopic composition of coenzyme M, demonstrating the utility of MS in metabolic studies involving this compound. nih.gov The fragmentation patterns of related compounds show that cleavage of bonds adjacent to heteroatoms like sulfur is a dominant process. libretexts.orgnih.gov

Table 2: Expected Key Fragments in the Mass Spectrum of this compound
Fragment Ion (m/z)Proposed Structure/Loss
155[M]⁻, Molecular Ion (anion)
140[M - CH₃]⁻
109[M - SCH₃]⁻ or [CH₂(SO₃)]⁻
75[M - SO₃]⁻

Elucidation of Isomeric Forms: While this compound has a simple structure, MS can distinguish it from potential isomers, such as S-ethyl methanesulfonate (B1217627) (CH₃SO₃C₂H₅). These isomers, though having the same mass, would produce vastly different fragmentation patterns due to the different arrangement of the sulfonate and ether/thioether linkages. The characteristic loss of SO₃ and fragments containing the C-S-C linkage would be unique to this compound.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorptions from the sulfonate group. Based on data from similar sulfonated compounds, strong characteristic peaks for the S=O asymmetric and symmetric stretching vibrations are expected around 1200 cm⁻¹ and 1050 cm⁻¹, respectively. For example, sodium methyl ester sulfonate shows characteristic S=O bond peaks around 1043 cm⁻¹, 1173 cm⁻¹, and 1357 cm⁻¹. researchgate.net Other expected bands include C-H stretching vibrations (around 2850-3000 cm⁻¹), CH₂ bending vibrations (~1465 cm⁻¹), and C-S stretching vibrations, which are typically weaker and appear in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, such as the C-S and S-S bonds. youtube.com Resonance Raman (RR) studies have been conducted on the methyl-coenzyme M reductase enzyme, where this compound is the substrate. acs.org These studies reveal that the vibrational characteristics of the enzyme's cofactor F430 change significantly, indicating molecular interactions and conformational shifts during the catalytic cycle that involves binding to methyl-SCoM. acs.org While a Raman spectrum of the isolated molecule would show characteristic C-S and S-O vibrations, the RR studies highlight the technique's power in probing the molecule's state within a complex biological matrix. acs.org

X-ray Crystallography of Crystalline Derivatives or Co-crystals for Definitive Structural Characterization

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional conformation of a molecule in its crystalline state. While obtaining a single crystal of the small, highly soluble this compound can be challenging, its structure has been extensively characterized through co-crystallization with its target enzyme, methyl-coenzyme M reductase (MCR). nih.govcolab.ws

High-resolution crystal structures of MCR from various organisms have been solved with methyl-coenzyme M bound in the active site. acs.orgnih.govnih.gov These studies show the substrate located in a narrow channel, deeply buried within the enzyme, and positioned near the nickel-containing cofactor F430. nih.govcolab.wsnih.gov The crystallographic data reveals the precise conformation adopted by this compound upon binding, which is critical for the catalytic mechanism that leads to methane (B114726) formation. acs.org These co-crystal structures provide invaluable experimental data on the molecule's bioactive conformation, showing interactions between its sulfonate group and amino acid residues in the active site pocket. nih.gov The Crystallography Open Database also contains a crystal structure record for this compound, indicating that its solid-state structure has been determined independently. nih.gov

Advanced Chiroptical Spectroscopy for Stereochemical Characterization (if applicable to derivatives)

This section would become relevant only if chiral derivatives of this compound were synthesized. For instance, if a stereocenter were introduced into the ethane backbone or on a substituent, chiroptical methods would be essential for determining the derivative's absolute configuration and studying its stereochemical properties. However, the reviewed scientific literature does not indicate that such chiral derivatives are common or have been a focus of chiroptical studies.

Biogeochemical Cycling and Environmental Transformation Studies

Microbial Degradation Pathways and Metabolite Identification in Environmental Systems

The microbial breakdown of organosulfonates is a critical process in the environmental sulfur cycle, enabling the recycling of sulfur for biological use. Many microorganisms can utilize sulfonates as a source of sulfur for growth, a process that is particularly important in sulfate-limited environments. nih.govresearchgate.net

The degradation of aliphatic sulfonates like 2-(Methylsulfanyl)ethane-1-sulfonate by aerobic bacteria is typically an oxygen-dependent process. nih.govresearchgate.net The initial step involves the enzymatic cleavage of the carbon-sulfur (C-S) bond to release the sulfur moiety. This is often accomplished by specific enzymes such as FMNH₂-dependent monooxygenases or α-ketoglutarate-dependent dioxygenases. nih.govresearchgate.netoup.com The transport of the sulfonate into the microbial cell is a prerequisite for metabolism and is generally facilitated by highly specific ATP-binding cassette (ABC)-type transporter systems. nih.govresearchgate.net

Once inside the cell, the C-S bond is cleaved, liberating the sulfur as sulfite (SO₃²⁻). epa.gov This intracellular sulfite is highly reactive and is typically oxidized to sulfate (B86663) (SO₄²⁻) by sulfite dehydrogenases. epa.gov The resulting sulfate is then either assimilated by the cell for biosynthetic needs or, if in excess, exported back into the environment. epa.gov The expression of the genes responsible for sulfonate uptake and desulfonation is often repressed when more easily accessible sulfur sources like sulfate or cysteine are present. nih.gov

While specific metabolites for the degradation of this compound have not been documented in environmental studies, a plausible pathway would involve the initial desulfonation to yield sulfite and a corresponding methylated carbon backbone. The subsequent fate of the carbon portion would depend on the metabolic capabilities of the specific microbial community.

Table 1: Key Microbial Processes in Organosulfonate Degradation

Process Description Key Enzymes/Systems Regulating Factors
Cellular Uptake Transport of the organosulfonate molecule across the cell membrane into the cytoplasm. ATP-binding cassette (ABC) transporters Presence of preferred sulfur sources (e.g., sulfate)
Desulfonation Enzymatic cleavage of the stable carbon-sulfur bond to release inorganic sulfur. FMNH₂-dependent monooxygenases, α-ketoglutarate-dependent dioxygenases Oxygen availability
Sulfite Oxidation Conversion of the released sulfite (SO₃²⁻) to sulfate (SO₄²⁻). Sulfite dehydrogenases Intracellular redox state

| Sulfur Assimilation/Export | Incorporation of sulfate into cellular components (e.g., amino acids) or its removal from the cell. | Sulfate assimilation pathways, sulfate exporters | Cellular sulfur demand |

Photochemical and Chemical Transformation Mechanisms in Aquatic and Atmospheric Environments

Organosulfur compounds are susceptible to transformation through abiotic processes, particularly in atmospheric and sunlit aquatic environments. Research on organosulfates (R-O-SO₃⁻), which are structurally related to sulfonates (R-SO₃⁻), provides significant insight into potential transformation pathways. acs.orgnih.gov

In the atmosphere, organosulfates are known constituents of secondary organic aerosols and can undergo significant chemical transformation. acs.org A primary degradation pathway is through heterogeneous oxidation initiated by gas-phase oxidants, most notably the hydroxyl radical (•OH). rsc.orgresearchgate.net This reaction typically proceeds via hydrogen abstraction from the alkyl chain, creating a carbon-centered radical. copernicus.orgcopernicus.org This radical intermediate can then undergo further reactions with other atmospheric components like oxygen (O₂) or ozone (O₃), potentially leading to fragmentation of the molecule and the eventual formation of inorganic sulfate. copernicus.orgcopernicus.org

Sorption and Desorption Dynamics in Natural and Engineered Environmental Matrices

The mobility and bioavailability of this compound in the environment are heavily influenced by its interaction with solid phases such as soils, sediments, and suspended particles. As a polar and negatively charged molecule (due to the sulfonate group), its sorption behavior differs significantly from that of nonpolar organic contaminants.

Sorption of organic compounds to soils and sediments is often correlated with the organic carbon content of the matrix. usgs.govnih.gov However, for ionic compounds like sulfonates, electrostatic interactions become more prominent than simple hydrophobic partitioning. nih.gov The negatively charged sulfonate group may experience electrostatic repulsion from negatively charged soil surfaces (common in many clay minerals and natural organic matter), which could limit sorption and enhance mobility in soil and groundwater. Conversely, it could bind to positively charged sites on mineral surfaces, such as iron and aluminum oxides, particularly under acidic conditions. mdpi.comresearchgate.net

Soil/Sediment Properties: pH, organic matter content, clay mineralogy, and the presence of metal oxides.

Water Chemistry: Ionic strength and the presence of competing anions.

Compound Properties: The inherent polarity and charge of the sulfonate.

Given its high water solubility and anionic nature, this compound is expected to be relatively mobile in most soil and aquatic systems, with limited sorption to organic matter compared to neutral, hydrophobic compounds. lktlabs.com

Bioavailability and Environmental Fate Modeling of Organosulfur Species

The bioavailability of this compound is directly linked to the processes of microbial uptake and sorption. For microorganisms, the compound's bioavailability as a sulfur source depends on the presence and expression of specific cell membrane transporters capable of recognizing and importing it. nih.govresearchgate.net In the absence of such transporters, the compound would not be readily bioavailable, even if degradative enzymes are present within the cell.

From a broader environmental perspective, bioavailability is also controlled by partitioning. The fraction of the compound dissolved in the aqueous phase is generally considered more bioavailable than the fraction sorbed to soil or sediment particles. usgs.gov As this compound is expected to be highly mobile and remain predominantly in the aqueous phase, its potential for biological uptake and transport is likely to be high.

Environmental fate models, which are used to predict the distribution and persistence of chemicals, would need to incorporate parameters reflecting these characteristics. oup.com Key inputs for modeling the fate of this compound would include its high water solubility, low expected volatility, and estimated sorption coefficients that account for its anionic nature. Degradation rates, both microbial and photochemical, would be essential for predicting its persistence. Currently, such models are more developed for atmospheric organosulfates than for aliphatic sulfonates in soil and water systems. acs.orgnih.gov

Role in Sulfur Biogeochemical Cycles and Ecosystem Function

Organosulfonates and sulfate esters are a significant reservoir of sulfur in many terrestrial and aquatic ecosystems, constituting a large fraction of the total sulfur in aerobic soils. nih.govresearchgate.net The microbial degradation of these compounds represents a vital link in the global sulfur cycle, transforming organically bound sulfur back into inorganic sulfate, the form most readily used by plants and other microorganisms. oup.comwikipedia.org

The introduction of anthropogenic organosulfonates into the environment can influence local sulfur cycling. By serving as a sulfur source for microbial communities, compounds like this compound can support microbial growth and activity, particularly in sulfur-limited ecosystems. The mineralization of this compound releases sulfate, contributing to the local pool of bioavailable sulfur. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
Cysteine
Dimesna
MESNA (Sodium 2-mercaptoethanesulfonate)
Sulfate

Enzymatic and Biochemical Interaction Studies Non Clinical Context

Mechanism of Action as Methyl Coenzyme M (Me-CoM) in Methanogenesis

Over the years, several mechanisms have been proposed to explain the intricate chemistry occurring at the nickel-containing F430 cofactor within the active site of MCR. These proposed mechanisms primarily differ in the nature of the initial cleavage of the C-S bond of Me-CoM and the subsequent intermediates formed.

Three major proposed mechanisms are:

Mechanism I (Methyl-Ni(III) intermediate): This mechanism posits a nucleophilic attack by the Ni(I) center of the F430 cofactor on the methyl group of Me-CoM. This results in the formation of a methyl-Ni(III) intermediate and the release of the thiolate of coenzyme M (CoM-S⁻). The methyl-Ni(III) species is then protonated by coenzyme B to release methane (B114726).

Mechanism II (Methyl radical): An alternative mechanism suggests that the reaction is initiated by the transfer of an electron from the Ni(I) center to the thioether sulfur of Me-CoM. This induces the homolytic cleavage of the methyl-sulfur bond, generating a methyl radical (•CH₃) and a Ni(II)-thiolate complex. The highly reactive methyl radical then abstracts a hydrogen atom from coenzyme B to form methane.

Mechanism III (Methyl anion): A third proposal involves the formation of a highly reactive methyl anion (CH₃⁻) and a Ni(III)-SCoM intermediate. In this scenario, the methyl anion would be subsequently protonated to yield methane.

While the exact mechanism remains a subject of ongoing research and debate, a growing body of kinetic, spectroscopic, and computational evidence lends significant support to the methyl radical mechanism (Mechanism II).

Enzyme-Substrate Specificity and Kinetic Analysis of Methyl-Coenzyme M Reductase (MCR) and Other Involved Enzymes

The interaction between methyl-coenzyme M reductase (MCR) and its substrates, Me-CoM and Coenzyme B, is highly specific and follows a strictly ordered binding mechanism. Kinetic studies have revealed that MCR must first bind Me-CoM to form a productive binary complex. The subsequent binding of Coenzyme B to this MCR-Me-CoM complex forms a ternary complex, which is the catalytically active form of the enzyme. The formation of a binary complex between MCR and Coenzyme B in the absence of Me-CoM is non-productive and inhibitory.

This ordered binding is crucial for preventing unproductive side reactions and ensuring the efficient generation of methane. The binding of Me-CoM induces a conformational change in the enzyme that creates a favorable binding site for Coenzyme B, thereby promoting the correct sequence of events for catalysis.

Kinetic parameters for the MCR from Methanothermobacter marburgensis have been determined through pre-steady-state kinetic analysis. These studies have provided valuable insights into the rates of substrate binding, product formation, and product release.

Kinetic ParameterValueSubstrate/Step
Kd for Me-CoM~1 µMBinding of Me-CoM to MCR
Kd for CoB~56 mMBinding of CoB to MCR (inhibitory)
Kd for CoB~79 µMBinding of CoB to MCR-Me-CoM complex
kcat ~20 s-1Catalytic rate constant for methane formation

The substrate specificity of MCR has been investigated using various analogs of Me-CoM. For instance, ethyl-coenzyme M can be slowly reduced to ethane (B1197151), demonstrating that the enzyme can tolerate some modification of the methyl group. However, larger alkyl groups are generally not accommodated. Other analogs, such as those with modifications to the sulfonate group or the thioether linkage, often act as inhibitors, highlighting the precise structural requirements for substrate binding and catalysis.

Elucidation of Complete Metabolic Pathways in Prokaryotic Systems (e.g., Archaea, Bacteria)

In archaea, 2-(Methylsulfanyl)ethane-1-sulfonate is a central intermediate in all three major methanogenic pathways:

Hydrogenotrophic methanogenesis: In this pathway, carbon dioxide (CO₂) is reduced to methane using hydrogen (H₂) as the primary electron donor. The C1 unit from CO₂ is sequentially transferred through a series of carriers, including methanofuran and tetrahydromethanopterin, before being transferred to coenzyme M to form Me-CoM.

Methylotrophic methanogenesis: This pathway utilizes methylated compounds such as methanol, methylamines, and methylsulfides as substrates. The methyl group from these compounds is transferred to coenzyme M, either directly or indirectly, to form Me-CoM.

Acetoclastic methanogenesis: In this pathway, acetate is cleaved to produce a methyl group and a carbonyl group. The methyl group is transferred to tetrahydrosarcinapterin and subsequently to coenzyme M to form Me-CoM, while the carbonyl group is oxidized to CO₂.

In all these pathways, the final step is the MCR-catalyzed reduction of Me-CoM to methane.

While this compound is primarily associated with archaeal methanogenesis, some bacteria have been shown to metabolize related sulfonated compounds. However, the complete metabolic pathways for the degradation or utilization of this compound in bacteria are not as well-defined as the methanogenic pathways in archaea. The primary interaction of bacteria with this compound is often in the context of syntrophic relationships with methanogens, where bacteria produce substrates that methanogens use to generate methane.

Characterization of Enzymes Involved in Sulfonate Metabolism and Desulfonation

The biosynthesis and degradation of sulfonates are critical metabolic processes in various microorganisms. The metabolism of coenzyme M (2-mercaptoethanesulfonate), the precursor to this compound, involves a unique set of enzymes.

The biosynthetic pathways for coenzyme M have been elucidated in both archaea and bacteria and surprisingly, they are distinct, representing a striking example of convergent evolution.

In Archaea: The biosynthesis of coenzyme M can proceed via two different routes, depending on the organism. One pathway starts from phosphoenolpyruvate (PEP) and involves the enzyme sulfopyruvate decarboxylase, which catalyzes the conversion of sulfopyruvate to sulfoacetaldehyde.

In Bacteria: A five-step pathway for coenzyme M biosynthesis has been identified, also starting from PEP. The enzymes in this pathway, designated XcbA through XcbE, are fundamentally different from those found in archaea.

The process of desulfonation, the cleavage of the carbon-sulfur bond in sulfonates, is carried out by a diverse group of enzymes called sulfonatases. In the context of coenzyme M metabolism, the reverse reaction of its biosynthesis would involve desulfonation. In broader microbial metabolism, various aerobic and anaerobic bacteria possess enzymes capable of desulfonating a wide range of aliphatic and aromatic sulfonates, often to utilize the sulfur for growth. These enzymes employ different catalytic mechanisms, including oxygen-dependent and oxygen-independent reactions.

Investigating the Role of this compound as a Biosynthetic Intermediate or Precursor Analog

The primary and most well-established role of this compound is as a key biosynthetic intermediate in all known pathways of methanogenesis. As methyl coenzyme M, it is the immediate precursor to methane, representing the culmination of the carbon-reduction or methyl-transfer pathways before the final release of the gaseous product.

Beyond its central role in methane formation, research has utilized analogs of this compound as precursor analogs to probe the mechanism of methyl-coenzyme M reductase. By synthesizing and testing various structural analogs of Me-CoM, researchers have been able to investigate the substrate specificity of MCR and gain insights into the chemical requirements for binding and catalysis. For example, the use of ethyl-coenzyme M demonstrated that the enzyme could tolerate a slightly larger alkyl group, while other modifications led to inhibition, helping to map the active site of the enzyme.

To date, there is no significant evidence to suggest that this compound serves as a biosynthetic intermediate in metabolic pathways other than methanogenesis. Its role appears to be highly specialized to this particular energy-conserving process in archaea.

Biochemical Pathway Reconstruction Through In Vitro Assays and Reconstitution Experiments

The elucidation of the complex biochemical pathways involving this compound has been greatly aided by in vitro assays and reconstitution experiments. These approaches involve the purification of individual enzymes and cofactors and their subsequent combination in a controlled test-tube environment to reconstruct a specific metabolic process.

A notable example is the in vitro reconstitution of the glycine betaine-dependent methylotrophic methanogenesis pathway. In these experiments, researchers purified the necessary enzymes, including the glycine betaine methyltransferase, a corrinoid-binding protein, a corrinoid reductive activation enzyme, and the methylcorrinoid:CoM methyltransferase. By combining these purified components with the substrates glycine betaine and coenzyme M, they were able to demonstrate the complete pathway leading to the formation of methyl-coenzyme M in vitro.

Similarly, the activation of methyl-coenzyme M reductase itself has been studied extensively through in vitro experiments. These studies have shown that the inactive Ni(II) form of the enzyme can be converted to the active Ni(I) form in the presence of specific protein components, ATP, and reducing agents. Such reconstitution experiments are crucial for identifying the essential components of a pathway, understanding the function of individual enzymes, and dissecting the intricate regulatory mechanisms that govern metabolic processes like methanogenesis. These in vitro systems provide a powerful tool for studying the fundamental biochemistry of this compound and its role in microbial life.

Advanced Analytical Method Development for Complex Matrices

Chromatographic Separation Techniques (e.g., HPLC-MS, GC-MS) for Trace Analysis in Environmental and Biological Samples (non-human clinical)

The determination of trace levels of 2-(Methylsulfanyl)ethane-1-sulfonate in complex matrices like soil, water, or biological tissues necessitates highly sensitive and selective analytical techniques. Chromatographic methods coupled with mass spectrometry are the gold standard for this purpose.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Due to the high polarity and ionic nature of the sulfonate group, HPLC-MS is the most probable technique for the direct analysis of this compound. The compound is expected to be highly water-soluble and non-volatile, making it an ideal candidate for liquid chromatography.

Separation: A reversed-phase separation on a C18 column is a common starting point. A gradient elution using a mobile phase of water and an organic solvent (like acetonitrile or methanol), often with an acidic modifier such as formic acid, would likely be employed to achieve retention and sharp peak shapes.

Detection: Electrospray ionization (ESI) in negative ion mode would be highly effective for detecting the deprotonated sulfonate anion [M-H]⁻. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode would provide exceptional selectivity and sensitivity by monitoring a specific fragmentation of the parent ion, minimizing interference from the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of the polar and non-volatile this compound by GC-MS is not feasible. However, analysis can be achieved through a chemical derivatization step to convert the analyte into a volatile and thermally stable derivative. This approach is common for analyzing polar metabolites of sulfur-containing compounds. cdc.govnih.gov

Derivatization: A two-step process involving esterification of the sulfonic acid group (e.g., using diazomethane or alkyl chloroformates) followed by analysis could be explored.

Separation and Detection: The resulting derivative could then be separated on a capillary GC column and detected using mass spectrometry, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. dtic.mil

Table 1: Representative Chromatographic Parameters for Trace Analysis

Parameter HPLC-MS Approach GC-MS Approach (Post-Derivatization)
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) Capillary Column (e.g., HP-5ms, 30 m x 0.25 mm)
Mobile Phase/Carrier Gas A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Helium
Elution/Oven Program Gradient Elution Temperature Gradient (e.g., 80°C to 300°C)
Ionization Mode Negative Electrospray (ESI-) Electron Ionization (EI) or Chemical Ionization (CI)

| MS Detection | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) |

High-Resolution Mass Spectrometry for Untargeted Profiling and Identification of Metabolites and Degradation Products

High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, is indispensable for identifying unknown metabolites and environmental degradation products of this compound without the need for reference standards. nih.govfrontiersin.org

The untargeted profiling process involves:

Data Acquisition: Samples are analyzed using LC-HRMS to acquire full-scan mass spectra with high mass accuracy (<5 ppm).

Feature Detection: Software is used to detect all relevant mass-to-charge ratio (m/z) features that differ between control and exposed samples.

Formula Generation: The exact mass measurement allows for the confident prediction of the elemental formula of potential metabolites.

Structural Elucidation: Data-dependent MS/MS experiments are performed to acquire fragmentation spectra of the unknown compounds. The fragmentation patterns provide structural information that, combined with the elemental formula and knowledge of biotransformation pathways, helps to identify the structure.

Based on the structure of this compound, likely metabolic or degradation pathways would include oxidation of the sulfur atom. nih.gov

Table 2: Potential Metabolites/Degradation Products and Their Theoretical Exact Masses

Compound Name Proposed Transformation Molecular Formula Theoretical [M-H]⁻ m/z
This compound Parent Compound C₃H₇O₃S₂⁻ 155.9845
2-(Methylsulfinyl)ethane-1-sulfonate Thioether Oxidation C₃H₇O₄S₂⁻ 171.9794

Electrochemical Sensing and Detection Methodologies for Specificity and Sensitivity

Electrochemical detection offers a complementary approach for the analysis of this compound, leveraging the electroactive nature of the thioether functional group. The sulfur atom in the thioether can be oxidized at a specific potential.

An electrochemical detector coupled with HPLC (HPLC-EC) could provide a highly specific and sensitive detection method. nih.gov The detector measures the current generated by the oxidation of the analyte as it elutes from the HPLC column. This technique can offer advantages in matrices where mass spectrometry might suffer from ionization suppression. The selectivity is achieved by carefully choosing the applied potential to be sufficient to oxidize the target analyte while minimizing the response from other electroactive interfering compounds in the sample. mdpi.com While powerful, challenges include potential electrode fouling from complex sample matrices and the need for electrochemically compatible mobile phases.

Coupled Techniques for Enhanced Analytical Performance and Structural Confirmation

The coupling of multiple analytical techniques is crucial for enhancing separation efficiency and providing unambiguous structural confirmation, especially in complex academic research.

LC-HR-MS/MS: The coupling of liquid chromatography with high-resolution tandem mass spectrometry is the most powerful tool for this application. HPLC provides the initial separation of the analyte from the matrix. HRMS provides the accurate mass for formula determination, and the subsequent MS/MS stage provides fragmentation data that acts as a structural fingerprint for definitive identification. frontiersin.org This combination is essential for differentiating the parent compound from its potential sulfoxide (B87167) and sulfone metabolites, which may have similar chromatographic behavior.

Two-Dimensional Chromatography (GCxGC-MS): For highly complex environmental samples, two-dimensional gas chromatography (GCxGC) coupled to a mass spectrometer could be employed after derivatization. This technique uses two different columns to provide a much higher degree of separation than single-column GC, allowing for the resolution of the target analyte from thousands of other compounds that may be present in the sample.

Method Validation and Quality Control for Rigorous Academic Research Applications

For any newly developed analytical method to be considered reliable for academic research, it must undergo a rigorous validation process to demonstrate its fitness for purpose. annualreviews.org Quality control (QC) samples are analyzed alongside real samples to ensure the method performs as expected over time. The key validation parameters are defined by international guidelines. researchgate.netgavinpublishers.com

Table 3: Key Parameters for Analytical Method Validation

Validation Parameter Description Typical Acceptance Criteria for Trace Analysis
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of other components (e.g., matrix components, metabolites). No significant interfering peaks at the retention time of the analyte.
Linearity and Range The ability to produce results that are directly proportional to the concentration of the analyte within a given range. Correlation coefficient (r²) > 0.99.
Accuracy The closeness of the measured value to the true value, often assessed by spike-recovery experiments. Recovery typically within 80-120%.
Precision The closeness of agreement between a series of measurements, expressed as relative standard deviation (RSD). RSD ≤ 15-20%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Signal-to-noise ratio ≥ 10; must meet precision and accuracy criteria.

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant changes in results with minor variations in pH, mobile phase composition, etc. |

Advanced Research Applications and Utility of 2 Methylsulfanyl Ethane 1 Sulfonate in Chemical Sciences Non Clinical

2-(Methylsulfanyl)ethane-1-sulfonate, known in scientific literature as Mesna, is a structurally simple organosulfur compound featuring both a thiol and a sulfonate group. While widely recognized for its clinical applications, its utility extends into various domains of non-clinical chemical and biochemical research. The unique combination of a reactive nucleophilic thiol and a highly polar, stable sulfonate moiety makes it a valuable tool in synthesis, mechanistic studies, and materials science. This article explores its advanced, non-clinical research applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Methylsulfanyl)ethane-1-sulfonate, and how can reaction conditions be optimized?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate reacts with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate under reflux conditions in a polar aprotic solvent (e.g., DMF) to form pyrimidine derivatives . Optimization involves adjusting temperature (80–120°C), solvent polarity, and stoichiometry of sulfur-containing precursors. Monitor reaction progress via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer: Use a combination of:

  • Spectroscopy: 1H^1H-NMR to confirm methylsulfanyl (–SCH3_3) proton signals at δ ~2.50 ppm and sulfonate (–SO3_3^-) absence of acidic protons .
  • Chromatography: HPLC with UV detection (λ = 320–479 nm) to assess purity .
  • X-ray crystallography: Single-crystal analysis resolves bond angles (e.g., S–C–C–S dihedral angles ~7–72°) and confirms intramolecular interactions (e.g., N–H⋯S hydrogen bonds) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • First Aid: In case of exposure, rinse affected areas with water for 15 minutes; seek medical attention if irritation persists. Use activated charcoal for accidental ingestion .
  • Storage: Keep in airtight containers away from oxidizing agents to prevent sulfonate degradation .

Advanced Research Questions

Q. How do electronic effects of the methylsulfanyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer: The –SCH3_3 group acts as an electron donor via hyperconjugation, stabilizing intermediates in SN2^2 reactions. Computational studies (e.g., Amsterdam Density Functional (ADF) software) quantify charge distribution: methylsulfanyl increases electron density at β-carbon by ~0.15 e, enhancing nucleophilicity . Experimental validation involves Hammett plots using substituted aryl electrophiles .

Q. What intermolecular interactions dominate the crystal packing of this compound derivatives?

  • Methodological Answer: X-ray structures reveal:

  • π-π stacking: Aromatic centroid distances of ~3.7 Å between phenyl rings .
  • Hydrogen bonding: Intramolecular N–H⋯N (2.1 Å) and C–H⋯O (2.3 Å) interactions stabilize planar conformations .
  • Van der Waals forces: Methyl groups contribute to hydrophobic layers with spacing ~4.2 Å .

Q. How can DFT simulations predict the redox behavior of this compound in catalytic systems?

  • Methodological Answer: Using ADF’s ZORA relativistic method:

  • Calculate frontier molecular orbitals (HOMO-LUMO gap ~3.2 eV) to identify oxidation sites (e.g., sulfur atoms) .
  • Simulate cyclic voltammetry curves: Methylsulfanyl lowers oxidation potential by ~0.3 V compared to non-sulfurated analogs .
  • Validate with experimental electrochemistry (e.g., Pt electrode in acetonitrile, 0.1 M TBAPF6_6) .

Q. What strategies mitigate data contradictions in spectroscopic vs. computational analyses of sulfonate derivatives?

  • Methodological Answer:

  • Error analysis: Compare NMR chemical shifts (experimental) with DFT-predicted values (RMSD < 0.1 ppm acceptable) .
  • Solvent effects: Include COSMO solvation models in simulations to match experimental λmax_{\text{max}} (e.g., 479 nm in dichloromethane) .
  • Crystallographic refinement: Use SHELXL97 to adjust hydrogen positions (riding model) and resolve thermal motion discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.